molecular formula C13H16N2 B2740329 2-methyl-3-pyrrolidin-3-yl-1H-indole CAS No. 1218928-83-6

2-methyl-3-pyrrolidin-3-yl-1H-indole

Cat. No. B2740329
CAS RN: 1218928-83-6
M. Wt: 200.285
InChI Key: UCFHKXKCSMHQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-3-pyrrolidin-3-yl-1H-indole” is a chemical compound that belongs to the class of indole alkaloids. It is structurally similar to “1-methyl-3-(pyrrolidin-3-yl)-1H-indole”, which has a molecular weight of 200.28 . The compound is typically stored at room temperature and appears as an oil .


Synthesis Analysis

The synthesis of indole derivatives often involves the use of the Fischer indolisation process . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “2-methyl-3-pyrrolidin-3-yl-1H-indole” is characterized by the presence of a five-membered pyrrolidine ring and a six-membered indole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

Indole derivatives, including “2-methyl-3-pyrrolidin-3-yl-1H-indole”, can undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons . Additionally, they can be involved in [4+2] cycloaddition/dehydration/oxidative aromatization cascade reactions .

properties

IUPAC Name

2-methyl-3-pyrrolidin-3-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-13(10-6-7-14-8-10)11-4-2-3-5-12(11)15-9/h2-5,10,14-15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFHKXKCSMHQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-pyrrolidin-3-yl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.